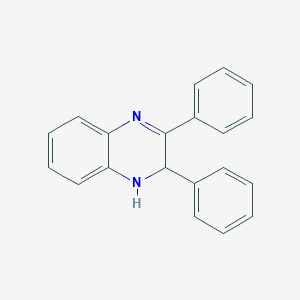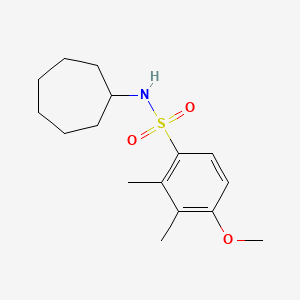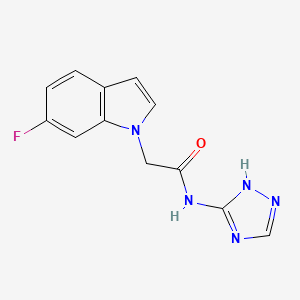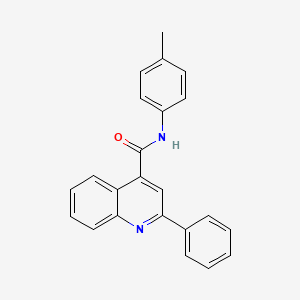
Quinoxaline, 1,2-dihydro-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 1,2-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused benzene and pyrazine ring structure, with two phenyl groups attached at the 2 and 3 positions. Quinoxaline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones. One common method involves the reaction of benzil with 1,2-diaminobenzene in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
Scientific Research Applications
Quinoxaline, 1,2-dihydro-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent devices.
Mechanism of Action
The mechanism of action of quinoxaline, 1,2-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like d-amino acid oxidase (DAAO), leading to various biological effects . The compound’s ability to form charge-transfer complexes also contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Comparison: Quinoxaline, 1,2-dihydro-2,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups, which enhance its biological activity and chemical reactivity compared to other quinoxaline derivatives . Its structural isomers, such as quinazoline and phthalazine, differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical properties and applications .
Properties
CAS No. |
5016-08-0 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |
InChI Key |
VKVNOKHOHSQORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)

![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)
![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)

![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
![1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one](/img/structure/B15105894.png)
